C17H14Cl2N2O3S2

Description

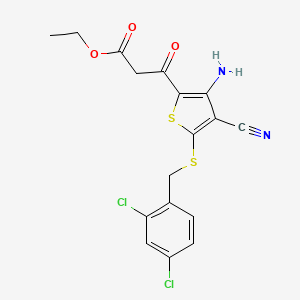

The compound C₁₇H₁₄Cl₂N₂O₃S₂, systematically named (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile, is a sulfonyl acrylonitrile derivative with a molecular weight of 429.32 g/mol. It crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.6125 Å, b = 10.1419 Å, c = 16.4048 Å, and β = 100.926° . The molecule adopts an E(trans) configuration about the central double bond, with significant conjugation in the C=C–C≡N group leading to bond shortening (1.421 Å) .

Properties

Molecular Formula |

C17H14Cl2N2O3S2 |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

ethyl 3-[3-amino-4-cyano-5-[(2,4-dichlorophenyl)methylsulfanyl]thiophen-2-yl]-3-oxopropanoate |

InChI |

InChI=1S/C17H14Cl2N2O3S2/c1-2-24-14(23)6-13(22)16-15(21)11(7-20)17(26-16)25-8-9-3-4-10(18)5-12(9)19/h3-5H,2,6,8,21H2,1H3 |

InChI Key |

VYPHIUZZYRKACN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(S1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H14Cl2N2O3S2 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.

Introduction of Functional Groups: The next step involves the introduction of functional groups such as chlorine, nitrogen, and sulfur. This can be achieved through various substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.

Purification: The final step involves the purification of the compound using techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.

Temperature and Pressure Control: The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Automated Systems: Automated systems are often employed to monitor and control the reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C17H14Cl2N2O3S2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

C17H14Cl2N2O3S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H14Cl2N2O3S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

The benzothiazine derivative (C₁₇H₁₄N₂O₂S) lacks chlorine but incorporates a naphthothiazine core, which is critical for intercalation with DNA in antimicrobial applications . Fluorinated analogues (C₁₇H₁₄ClFN₂O₂) replace methoxy with fluorocyclohexyl groups, improving metabolic stability but reducing polarity .

Physicochemical Properties :

- Melting Point : C₁₇H₁₄Cl₂N₂O₃S₂ has a higher melting point (409–411 K) compared to C₁₄H₁₇ClN₂OS (~296 K), attributed to stronger intermolecular forces (e.g., sulfonyl and nitrile dipoles) .

- Solubility : The methylsulfanyl group in C₁₇H₁₄Cl₂N₂O₃S₂ increases lipophilicity (logP ~3.2) compared to the more polar benzothiazine derivative (logP ~2.5) .

Biological Activity :

- Antimalarial Activity : C₁₇H₁₄Cl₂N₂O₃S₂ serves as a precursor for benzothiazine derivatives targeting Plasmodium parasites, with IC₅₀ values in the low micromolar range .

- Antimicrobial Activity : The benzothiazine derivative (C₁₇H₁₄N₂O₂S) shows broader activity against Gram-positive bacteria (MIC = 8–16 µg/mL) but weaker antimalarial effects .

- Toxicity : Fluorinated analogues (C₁₇H₁₄ClFN₂O₂) exhibit higher cytotoxicity (HeLa cell IC₅₀ = 12 µM) compared to C₁₇H₁₄Cl₂N₂O₃S₂ (IC₅₀ > 50 µM), likely due to fluorine-induced oxidative stress .

Research Findings and Implications

- Synthetic Routes : C₁₇H₁₄Cl₂N₂O₃S₂ is synthesized via nucleophilic substitution of 2,4-dichlorophenylsulfonyl chloride with methoxyaniline intermediates, achieving yields of 65–70% . In contrast, benzothiazine derivatives require multi-step cyclization, limiting scalability .

- Crystallography : The shortened C=C–C≡N bond in C₁₇H₁₄Cl₂N₂O₃S₂ (1.421 Å vs. typical 1.47 Å) suggests enhanced conjugation, which may stabilize transition states in enzyme inhibition .

- Drug Design : The dichlorophenylsulfonyl moiety in C₁₇H₁₄Cl₂N₂O₃S₂ is a privileged scaffold for targeting parasitic proteases, while fluorinated variants (C₁₇H₁₄ClFN₂O₂) are optimized for CNS penetration due to reduced P-gp efflux .

Biological Activity

C17H14Cl2N2O3S2, also known as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including infections and cancers. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

| CAS Number | 919482-06-7 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt the growth of pathogens such as Mycobacterium tuberculosis .

- Receptor Binding : It interacts with receptors in the central nervous system and other tissues, potentially modulating neurotransmitter activity and influencing physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Anti-tubercular Activity : The compound has demonstrated efficacy against Mycobacterium tuberculosis, inhibiting its growth through a mechanism that involves disrupting cell wall synthesis .

- Broad-spectrum Antimicrobial Effects : Studies have suggested that this compound may also be effective against other bacterial strains, although specific data on these interactions are still being compiled.

Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways .

- In Vivo Models : Animal studies have indicated reduced tumor growth rates when treated with this compound, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

-

Study on Anti-tubercular Activity :

- A study conducted by researchers at the Central University of Venezuela demonstrated that this compound effectively inhibited Mycobacterium tuberculosis in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

- Investigation into Anticancer Effects :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.